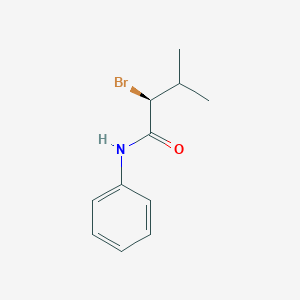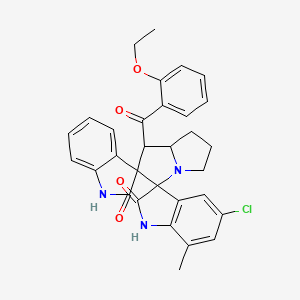
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is a complex organic compound that features both acetamido and acetyl functional groups attached to a benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 1,3-benzodioxole derivatives with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thiol derivatives.
Scientific Research Applications
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodioxole ring system may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidoacetophenone: Similar structure but lacks the benzodioxole ring.
Methyl 5-Acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate: Similar benzodioxole ring but different substituents.
Uniqueness
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is unique due to the combination of acetamido and acetyl groups attached to a benzodioxole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15NO6 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(4-acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H15NO6/c1-10(20)14-8-13(19-11(2)21)4-6-15(14)25-18(22)12-3-5-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,19,21) |
InChI Key |
XJTLUTZYMDMXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)

![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)



![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)


![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)


